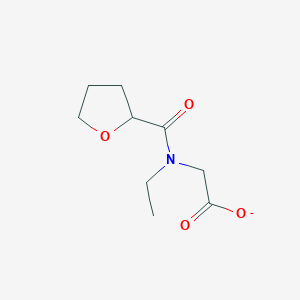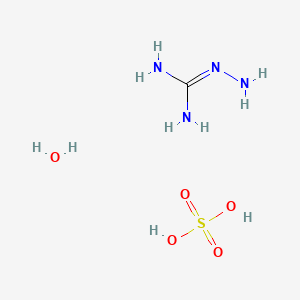
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is a complex organic compound that features a chlorobenzyl group, a methylbenzamide group, and an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol.
Amino Acid Derivative Formation: The next step involves the reaction of 2-chlorobenzyl alcohol with an amino acid derivative, such as 3-methyl-1-oxobutan-2-amine, under specific conditions to form the desired intermediate.
Coupling Reaction: The final step involves coupling the intermediate with 3-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chlorobenzyl Alcohol: A simpler compound with similar structural features.
3-Methylbenzamide: Shares the benzamide group with the target compound.
N-(2-Chlorobenzyl)-3-methylbenzamide: A closely related compound with slight structural differences.
Uniqueness
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
N-[(2S)-1-[(2-chlorophenyl)methylamino]-3-methyl-1-oxobutan-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-13(2)18(23-19(24)15-9-6-7-14(3)11-15)20(25)22-12-16-8-4-5-10-17(16)21/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChIキー |
BCXFMJFYIWWKHT-SFHVURJKSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2Cl |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


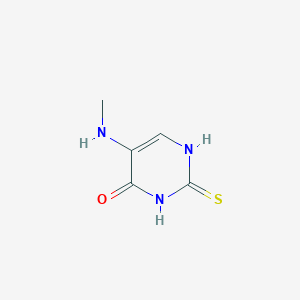
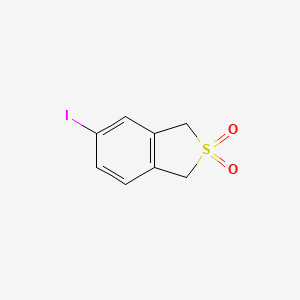






![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
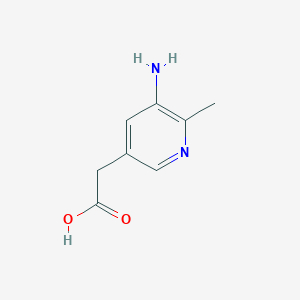
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
